4-(Sulfanylmethyl)thiophene-2-carboxylic acid
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Overview
Description
4-(Sulfanylmethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H6O2S2 It belongs to the class of thiophene derivatives, which are known for their aromatic sulfur-containing five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethyl)thiophene-2-carboxylic acid can be achieved through several methods. Another method includes the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale chemical reactions using readily available starting materials. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method used to produce aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(Sulfanylmethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.
Scientific Research Applications
4-(Sulfanylmethyl)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Sulfanylmethyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The sulfur-containing moiety in the compound can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with similar structural features but lacking the sulfanylmethyl group.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxyl group at a different position on the ring.
Suprofen: A nonsteroidal anti-inflammatory drug derived from thiophene-2-carboxylic acid.
Uniqueness
4-(Sulfanylmethyl)thiophene-2-carboxylic acid is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
61854-93-1 |
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Molecular Formula |
C6H6O2S2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
4-(sulfanylmethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H6O2S2/c7-6(8)5-1-4(2-9)3-10-5/h1,3,9H,2H2,(H,7,8) |
InChI Key |
ABVGTWQVSWKCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CS)C(=O)O |
Origin of Product |
United States |
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